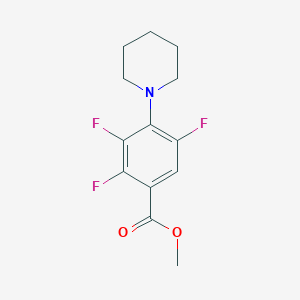

Methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate

Description

Structural Overview and International Union of Pure and Applied Chemistry Nomenclature

Methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate exhibits a complex molecular architecture characterized by a benzoate ester core with strategic fluorine substitutions and a nitrogen-containing heterocyclic substituent. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 2,3,5-trifluoro-4-(piperidin-1-yl)benzoate, which precisely describes the positioning of all substituents on the aromatic ring system. The molecular formula C₁₃H₁₄F₃NO₂ indicates the presence of thirteen carbon atoms, fourteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 273.25 daltons.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC(=O)c1cc(F)c(N2CCCCC2)c(F)c1F, which provides a linear encoding of the molecular connectivity. The International Chemical Identifier string InChI=1S/C13H14F3NO2/c1-19-13(18)8-7-9(14)12(11(16)10(8)15)17-5-3-2-4-6-17/h7H,2-6H2,1H3 offers a standardized representation that facilitates database searches and structural comparisons. The corresponding International Chemical Identifier Key RYJSBYHFBBYBGL-UHFFFAOYSA-N serves as a unique hash-based identifier for this specific molecular structure.

The compound possesses several notable structural features that influence its chemical behavior and potential applications. The benzoate ester functionality provides a reactive site for hydrolysis reactions, while the methyl ester group contributes to the compound's lipophilicity and membrane permeability characteristics. The piperidine ring, a six-membered saturated nitrogen heterocycle, is positioned at the 4-position of the benzene ring and contributes significantly to the molecule's three-dimensional conformation and potential for hydrogen bonding interactions.

Chemical Classification and Family Positioning

This compound belongs to the broad category of fluorinated organic compounds, specifically within the subcategory of fluorinated benzoate esters. This classification places the compound within a family of molecules that have gained tremendous importance in medicinal chemistry due to their enhanced metabolic stability and altered physicochemical properties compared to their non-fluorinated counterparts. The presence of three fluorine atoms in the aromatic ring system classifies this compound as a polyfluorinated aromatic derivative, distinguishing it from monofluorinated or perfluorinated analogs.

Within the context of heterocyclic chemistry, the compound is classified as a piperidine derivative, positioning it among a large family of nitrogen-containing heterocycles that serve as important building blocks in pharmaceutical development. The piperidine moiety is particularly significant because it represents one of the most frequently encountered heterocyclic scaffolds in approved pharmaceutical agents, making compounds containing this structural element of considerable interest to medicinal chemists.

The ester functionality classifies the compound within the broader category of carboxylic acid derivatives, specifically methyl esters of substituted benzoic acids. This classification is important for understanding the compound's potential chemical reactivity, as ester groups are susceptible to hydrolysis under both acidic and basic conditions, and can participate in transesterification reactions. The combination of the fluorinated aromatic ring, piperidine substituent, and ester functionality creates a unique structural class that bridges multiple areas of organic chemistry.

From a synthetic chemistry perspective, the compound can be classified as a building block or intermediate compound, as evidenced by its availability from multiple chemical suppliers for research purposes. This classification indicates that the compound serves as a valuable synthetic intermediate for the preparation of more complex molecular structures, particularly in the development of pharmaceutical candidates or materials with specialized properties.

Historical Context and Discovery Timeline

The development of this compound must be understood within the broader historical context of organofluorine chemistry, which began in the early nineteenth century with foundational discoveries that established the field. The first organofluorine compound was synthesized in 1835 when Dumas and Péligot successfully prepared fluoromethane through the distillation of dimethyl sulfate with potassium fluoride, marking the beginning of systematic organofluorine chemistry. This pioneering work was followed by Alexander Borodin's groundbreaking synthesis of benzoyl fluoride in 1862, which represented the first successful nucleophilic replacement of a halogen atom with fluoride.

The methodological foundations for synthesizing compounds like this compound were established through the work of Frédéric Swarts, who introduced antimony fluoride as a fluorinating agent in 1898. Swarts' methods proved particularly valuable for introducing fluorine atoms into aromatic systems, laying the groundwork for the sophisticated fluorination techniques used in modern synthetic chemistry. The development of the Schiemann reaction in 1927 provided another crucial methodology for introducing fluorine atoms into aromatic rings through the decomposition of diazonium tetrafluoroborates.

The mid-twentieth century witnessed significant advances in organofluorine chemistry driven by industrial and military applications, particularly during World War Two when the need for materials compatible with uranium hexafluoride spurred intensive research into fluorinated compounds. The accidental discovery of polytetrafluoroethylene by Roy Plunkett in 1938 demonstrated the unique properties that fluorinated compounds could possess, further motivating research in this area. The development of electrochemical fluorination by Joseph Simons in the 1930s provided new methodologies for preparing highly fluorinated materials.

The modern era of organofluorine chemistry began in 1957 with the description of the anticancer activity of 5-fluorouracil, which provided one of the first examples of rational drug design using fluorinated compounds. This discovery sparked a surge of interest in fluorinated pharmaceuticals and demonstrated the potential for fluorine substitution to enhance biological activity. The establishment of fluorodeoxyglucose as a useful reagent in positron emission tomography during the 1970s further demonstrated the unique properties that strategic fluorine incorporation could provide.

Significance in Fluorinated Organic Chemistry

This compound exemplifies several key principles that make fluorinated organic compounds particularly valuable in modern chemistry and pharmaceutical development. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The unique properties of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry, contribute to the enhanced stability of fluorinated compounds under biological conditions.

The significance of this compound in fluorinated organic chemistry stems from its demonstration of how multiple fluorine atoms can be incorporated into a single aromatic ring system while maintaining synthetic accessibility and structural stability. The 2,3,5-trifluoro substitution pattern represents a specific example of regioselective fluorination that creates a unique electronic environment within the aromatic ring. This substitution pattern influences the electron density distribution across the ring system, potentially affecting the compound's reactivity and interaction with biological targets.

Fluorinated compounds like this compound are particularly significant because they often exhibit enhanced membrane permeability compared to their non-fluorinated analogs. The fluorine atoms can participate in unique interactions with biological membranes and proteins, including hydrogen bonding and dipole-dipole interactions that are not possible with other halogen substituents. These interactions can lead to improved pharmacokinetic properties and enhanced selectivity for specific biological targets.

The compound also represents an important example of how fluorinated building blocks can be designed for use in medicinal chemistry programs. The combination of the trifluoromethyl substitution pattern with the piperidine heterocycle creates a molecular scaffold that can be readily modified through standard synthetic transformations. This versatility makes such compounds valuable as starting materials or intermediates in the synthesis of more complex pharmaceutical candidates.

Registry Information and Identification Parameters

This compound has been assigned several standardized registry numbers and identification codes that facilitate its recognition across different chemical databases and commercial sources. The Chemical Abstracts Service registry number 1858249-59-8 serves as the primary identifier for this compound in the Chemical Abstracts database, which is the most comprehensive collection of chemical information worldwide. This registry number is consistently referenced across multiple commercial suppliers and scientific databases, ensuring unambiguous identification of the compound.

The compound has been catalogued in the PubChem database under the Compound Identifier 97891186, which provides access to a comprehensive collection of chemical and biological information associated with this molecular structure. The PubChem entry includes detailed structural representations, physicochemical properties, and links to related compounds, making it a valuable resource for researchers working with this molecule. The MDL number MFCD28040510 provides another unique identifier that is commonly used in chemical inventory systems and commercial databases.

Table 1: Registry Information and Identification Parameters

The compound is available from multiple commercial suppliers under various catalog numbers, reflecting its utility as a research chemical and synthetic intermediate. Apollo Scientific lists the compound under catalog number PC300762, while other suppliers use different internal numbering systems. The availability from multiple sources indicates that the compound has achieved sufficient commercial importance to warrant inclusion in standard chemical catalogs.

Table 2: Commercial Availability and Supplier Information

The standardized identification parameters also include computed molecular descriptors that characterize the compound's three-dimensional structure and physicochemical properties. The LogP value of 3.36 indicates moderate lipophilicity, while the polar surface area of 30 square Angstroms suggests favorable membrane permeability characteristics. The compound contains 19 heavy atoms and has 3 rotatable bonds, parameters that are important for predicting its behavior in biological systems. These computational descriptors provide valuable information for researchers engaged in structure-activity relationship studies or compound optimization programs.

Properties

IUPAC Name |

methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c1-19-13(18)8-7-9(14)12(11(16)10(8)15)17-5-3-2-4-6-17/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJSBYHFBBYBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)F)N2CCCCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate (CAS Number: 1858249-59-8) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on diverse scientific literature.

This compound has the molecular formula C13H14F3NO2 and a molecular weight of 273.25 g/mol. The trifluoromethyl group is known for enhancing biological activity by modifying the electronic properties of compounds, which can improve their interaction with biological targets.

Anti-inflammatory Effects

Research indicates that compounds with trifluoromethyl substitutions exhibit significant anti-inflammatory properties. For instance, studies on related compounds show that trifluoromethyl-substituted derivatives can inhibit the activation of the NF-κB pathway, which is crucial in inflammatory responses. Specifically, one study demonstrated that certain trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones could promote apoptosis in hepatoma cells by down-regulating Bcl-2 and up-regulating Bax and C-caspase-3 .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| BAPs | Anti-inflammatory | Inhibition of NF-κB activation |

| BAPs | Anti-tumor | Induction of apoptosis in HepG2 cells |

| Methyl 2,3,5-trifluoro... | Potential anti-inflammatory | Modulation of inflammatory pathways |

Antitumor Activity

The antitumor potential of this compound is supported by its structural similarity to other active compounds. Trifluoromethyl groups are known to enhance lipophilicity and membrane permeability, facilitating better cellular uptake and interaction with target proteins involved in tumorigenesis. For example, a study highlighted that trifluoromethyl-substituted compounds could effectively inhibit cancer cell proliferation by targeting specific signaling pathways .

The mechanisms through which this compound exerts its biological effects involve:

- Inhibition of NF-κB Pathway : This pathway plays a critical role in regulating immune response and cell survival. Inhibition leads to reduced inflammation and apoptosis in cancer cells.

- Modulation of Apoptotic Pathways : By affecting the expression levels of key proteins such as Bcl-2 and Bax, the compound can promote programmed cell death in malignant cells.

Case Study 1: Hepatoma Cell Line

In a recent study involving HepG2 hepatoma cells treated with a related trifluoromethyl compound, significant apoptosis was observed alongside decreased levels of anti-apoptotic proteins (Bcl-2) and increased pro-apoptotic proteins (Bax). This suggests that similar mechanisms may be applicable to this compound .

Case Study 2: Macrophage Activation

Another study assessed the effects of trifluoromethyl-substituted compounds on RAW264.7 macrophages under LPS stimulation. Results indicated that these compounds could significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its trifluoro substitution pattern and piperidine ring. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Fluorine Effects: The trifluoro substitution in the target compound enhances electron-withdrawing properties, increasing reactivity in electrophilic substitutions compared to non-fluorinated esters like sandaracopimaric acid methyl ester.

- Piperidine vs.

- Ester vs. Carboxylic Acid : The methyl ester group improves solubility in organic solvents (e.g., DMSO) compared to the carboxylic acid analog, which requires polar aprotic solvents.

Key Findings:

- Pharmaceutical Utility : The trifluoro-piperidine-benzoate structure is tailored for kinase inhibitor synthesis, leveraging fluorine’s metabolic stability and the piperidine’s pharmacokinetic modulation.

- Natural vs.

Table 3: Physicochemical Properties

Key Insights:

- The target compound’s trifluoro groups reduce hydrophilicity compared to non-fluorinated esters, aligning with its synthetic applications in non-aqueous reactions.

- Piperidine’s basicity may improve solubility under acidic conditions, a trait absent in diterpenoid esters.

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Boronate Ester Formation

A key intermediate in the synthesis of methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate is often a boronate ester derivative of a methyl bromo-substituted benzoate. This intermediate is prepared via palladium-catalyzed borylation of methyl 4-bromo-2-methylbenzoate using bis(pinacolato)diboron or related boron reagents.

| Parameter | Details |

|---|---|

| Catalyst | (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2) |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane or dimethyl sulfoxide (DMSO) |

| Temperature | 80–110 °C |

| Reaction Time | 2–16 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Yield | 66.4% to 99% depending on conditions |

- Methyl 4-bromo-2-methylbenzoate is combined with bis(pinacolato)diboron and potassium acetate in 1,4-dioxane.

- Pd(dppf)Cl2 catalyst is added under nitrogen atmosphere.

- The mixture is stirred at elevated temperatures (80–110 °C) for several hours.

- After completion, the reaction mixture is filtered, concentrated, and purified by column chromatography on silica gel using petroleum ether and ethyl acetate mixtures.

- The boronate ester intermediate is obtained as a yellow solid or oil.

| Yield (%) | Temperature (°C) | Time (h) | Solvent | Notes |

|---|---|---|---|---|

| 99 | 80 | 16 | Dioxane | High yield with Pd(dppf)Cl2 and KOAc |

| 66.4 | 110 | 4 | Dioxane | Moderate yield, shorter reaction time |

| — | 80 | 2 | DMSO | Efficient borylation with Pd catalyst |

- LCMS: $$m/z = 277.2$$ (M+H)+

- Retention time (LCMS): ~1.03–4.07 min depending on method

Amide Formation via Reaction with Thionyl Chloride and Diethylamine

Further functionalization involves converting 1-methylpiperidine-4-carboxylic acid hydrochloride to an amide derivative:

- The acid salt is reacted with thionyl chloride to form the acid chloride intermediate.

- Diethylamine is added to form the corresponding N,N-diethyl amide.

- This step is critical for preparing related trifluoro-substituted benzamide compounds but is relevant for the piperidinyl benzoate scaffold.

General Purification Techniques

- Column chromatography on silica gel using gradients of petroleum ether and ethyl acetate is the standard purification method.

- Recrystallization from methanol-ethyl acetate mixtures is used for some related piperidine derivatives.

- Flash chromatography and dry-flash chromatography are also employed to isolate pure compounds.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Borylation of methyl bromo-benzoate | Pd(dppf)Cl2, KOAc, bis(pinacolato)diboron, dioxane, 80–110 °C, 2–16 h | 66.4–99 | Forms boronate ester intermediate |

| Transfer hydrogenation of piperidine-4-carboxylic acid | Formaldehyde, Pd catalyst, formic acid, heat (90–95 °C) | — | Introduces N-methyl piperidine group |

| Amide formation | Thionyl chloride, diethylamine | — | Converts acid to amide derivative |

| Purification | Silica gel chromatography, recrystallization | — | Ensures purity of final compounds |

Research Findings and Notes

- The palladium-catalyzed borylation step is highly efficient and critical for introducing boronate functionality, which can be further coupled to introduce the piperidinyl substituent.

- Transfer hydrogenation provides a mild and selective method for N-methylation of piperidine rings without requiring gaseous hydrogen.

- The choice of diethylamine in amide formation offers advantages in yield and purity over other dialkylamines.

- Reaction atmospheres must be inert to prevent catalyst deactivation.

- Purification methods are tailored to the compound’s polarity and solubility, with chromatography being the most common.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate?

- Methodological Answer : The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction. First, 2,3,5-trifluoro-4-nitrobenzoic acid is esterified with methanol under acidic conditions to form the methyl ester. Piperidine is then introduced via SNAr at the para-position, leveraging the electron-withdrawing effects of fluorine substituents to activate the aromatic ring. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Key validation steps include <sup>1</sup>H/<sup>19</sup>F NMR to confirm substitution patterns and HPLC (C18 column, ammonium acetate buffer pH 6.5 ) to assess purity (>95%) .

Q. How can the stability of this compound be assessed under varying pH conditions?

- Methodological Answer : Stability studies should employ accelerated degradation tests:

- Acidic/alkaline hydrolysis : Incubate the compound in 0.1M HCl and 0.1M NaOH at 37°C for 24–72 hours.

- Oxidative stress : Expose to 3% H2O2 at room temperature.

- Analysis : Monitor degradation via HPLC (method as above) and LC-MS to identify byproducts (e.g., hydrolyzed benzoic acid derivatives). Stability is indicated by <10% degradation under physiological pH (6.8–7.4) .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- <sup>19</sup>F NMR : Resolves trifluoro and piperidinyl electronic environments; chemical shifts between -110 to -125 ppm confirm fluorine positions .

- IR Spectroscopy : Esters show C=O stretches ~1700 cm<sup>-1</sup>; piperidinyl N-H stretches appear near 3300 cm<sup>-1</sup>.

- High-resolution MS : Exact mass (±0.001 Da) validates molecular formula (e.g., C13H13F3NO2) .

Advanced Research Questions

Q. How can conflicting <sup>19</sup>F NMR data be resolved when characterizing derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Strategies include:

- Deuterated solvent screening : Compare spectra in DMSO-d6 vs. CDCl3 to isolate solvent-induced shifts.

- Decoupling experiments : Suppress coupling between fluorine and adjacent protons.

- Reference standards : Cross-validate with structurally analogous compounds (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid ). Triangulate data with X-ray crystallography if ambiguity persists .

Q. What computational approaches predict the reactivity of the trifluoro-piperidinyl motif in medicinal chemistry?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring.

- Molecular docking : Simulate binding to biological targets (e.g., kinases) to assess steric/electronic compatibility.

- SAR studies : Compare with analogs like 9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl) derivatives to map substituent effects on activity. Use Schrödinger Suite or Gaussian for simulations .

Q. How to design impurity profiling protocols for scale-up synthesis?

- Methodological Answer :

- Forced degradation : Stress the compound under heat (80°C), light (UV, 254 nm), and humidity (75% RH).

- HPLC-MS/MS : Use a gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities.

- Thresholds : Follow ICH Q3A guidelines; quantify impurities >0.1% using calibration curves. Reference EP standards (e.g., Ofloxacin N-Oxide Hydrochloride ) for method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.